

Synthesis and purification of (S)-(-)-Felodipined5

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Compound of Interest					
Compound Name:	(S)-(-)-Felodipine-d5				
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An In-depth Technical Guide to the Synthesis and Purification of (S)-(-)-Felodipine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of **(S)-(-)-Felodipine-d5**. Due to the limited availability of a direct, published synthesis for this specific isotopically labeled enantiomer, this document outlines a logical and chemically sound pathway based on established principles of organic synthesis, chiral resolution, and purification techniques for analogous compounds.

Introduction

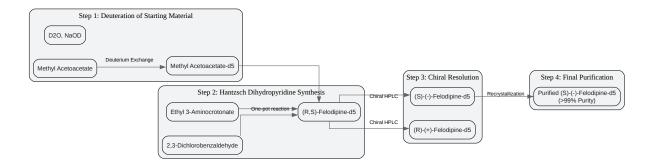
Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. [1] The pharmacologically active enantiomer is the (S)-(-)-form. Deuterated analogs of pharmaceuticals, such as Felodipine-d5, are critical internal standards for pharmacokinetic studies and bioanalytical assays, enabling precise quantification in biological matrices.[2][3][4] This guide details a robust approach to synthesize and purify (S)-(-)-Felodipine-d5, ensuring high isotopic and enantiomeric purity.

Proposed Synthetic Pathway

The proposed synthesis of **(S)-(-)-Felodipine-d5** involves a multi-step process commencing with the deuteration of a key starting material, followed by a Hantzsch dihydropyridine



synthesis to form the racemic deuterated felodipine, and concluding with chiral resolution to isolate the desired (S)-enantiomer.



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Caption: Proposed synthetic pathway for (S)-(-)-Felodipine-d5.

Experimental Protocols Step 1: Synthesis of Methyl Acetoacetate-d5

Objective: To introduce the deuterium label at the methyl and methylene positions of methyl acetoacetate.

Methodology:

- To a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O, 5 mol eq.), add methyl acetoacetate (1.0 eq.).
- Stir the mixture at reflux for 24 hours to facilitate H/D exchange.



- Cool the reaction mixture to room temperature and neutralize with DCl in D2O.
- Extract the product with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl Acetoacetate-d5.

Step 2: Synthesis of Racemic Felodipine-d5 via Hantzsch Condensation

Objective: To synthesize racemic Felodipine-d5 using the deuterated starting material.

Methodology: This procedure is adapted from known methods for non-deuterated felodipine synthesis.[5]

- In a round-bottom flask, combine 2,3-dichlorobenzaldehyde (1.0 eq.), Methyl Acetoacetate-d5 (1.0 eq.), ethyl 3-aminocrotonate (1.0 eq.), and a catalytic amount of piperidine and acetic acid in isopropanol.
- Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R,S)-Felodipine-d5.

Step 3: Chiral Resolution of (R,S)-Felodipine-d5

Objective: To separate the (S)- and (R)-enantiomers of Felodipine-d5.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.

Dissolve the crude (R,S)-Felodipine-d5 in the mobile phase.



- Inject the solution onto a preparative Chiralcel OJ column.
- Elute with an isocratic mobile phase of hexane/isopropanol.
- Collect the fractions corresponding to the (S)-(-)-Felodipine-d5 peak, which is typically the
 first eluting enantiomer.
- Combine the desired fractions and remove the solvent under reduced pressure.

Step 4: Purification of (S)-(-)-Felodipine-d5

Objective: To obtain highly pure **(S)-(-)-Felodipine-d5** suitable for use as an analytical standard.

Methodology: Recrystallization is an effective final purification step.

- Dissolve the collected **(S)-(-)-Felodipine-d5** from the chiral separation in a minimal amount of hot acetone.
- Slowly add n-hexane until turbidity is observed.
- Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 4°C for 12 hours to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of **(S)-(-)-Felodipine-d5**.



Parameter	Value
Molecular Formula	C18H14D5Cl2NO4
Molecular Weight	389.31 g/mol
Appearance	White to off-white crystalline solid
Caption: Physical Properties of (S)-(-)-	
Felodipine-d5.	

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Step	Product	Expected Yield (%)	Purity (%)	Analytical Method
1	Methyl Acetoacetate-d5	>90	>98 (Isotopic)	¹H NMR, MS
2	(R,S)-Felodipine- d5	60-70	>95 (Racemate)	HPLC, ¹ H NMR, MS
3	(S)-(-)- Felodipine-d5	40-45 (from racemate)	>99 (Enantiomeric)	Chiral HPLC
4	Purified (S)-(-)- Felodipine-d5	>90 (from recrystallization)	>99.5 (Chemical & Enantiomeric)	HPLC, Chiral HPLC

Caption:

Summary of

Expected Yields

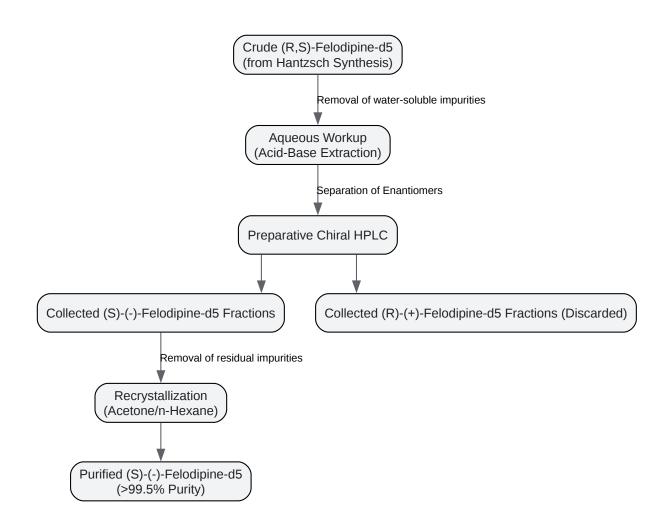
and Purity at

Each Stage.

Purification Workflow

The purification process is critical to achieving the high purity required for an analytical standard. The workflow involves multiple stages to remove impurities, side products, and the unwanted enantiomer.





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Caption: Purification workflow for (S)-(-)-Felodipine-d5.

Conclusion

The synthesis and purification of **(S)-(-)-Felodipine-d5**, while not explicitly detailed in a single source, can be reliably achieved through a well-designed synthetic and purification strategy. The proposed pathway, involving deuteration of a key precursor, Hantzsch condensation, and subsequent chiral resolution followed by recrystallization, provides a robust framework for obtaining this critical analytical standard with high chemical, isotopic, and enantiomeric purity.



The detailed protocols and expected outcomes presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

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